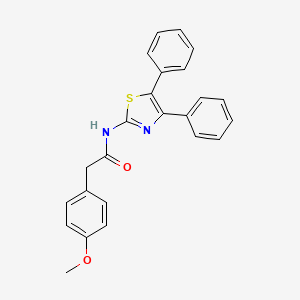

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-28-20-14-12-17(13-15-20)16-21(27)25-24-26-22(18-8-4-2-5-9-18)23(29-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBNHRRHLRKMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The diphenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers or amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been investigated for several applications:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections.

2. Anticancer Properties

The compound has been explored for its potential anticancer effects. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro assays have shown that it affects specific cancer cell lines, including breast and colon cancer cells.

3. Enzyme Inhibition

this compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as a new therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated that it could serve as a lead compound for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of diphenyl-thiazole and 4-methoxyphenyl acetamide positions it as a promising candidate for kinase inhibition or antimicrobial applications. Structural modifications in analogues highlight trade-offs between solubility, stability, and target affinity, guiding future optimization efforts .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H20N2O2S

- Molecular Weight : 400.49 g/mol

The compound features a thiazole ring fused with two phenyl groups and an acetamide moiety substituted with a methoxyphenyl group. This unique structural arrangement is believed to contribute significantly to its biological activities.

This compound exhibits its biological effects through several mechanisms:

- Interaction with DNA : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death .

- Induction of Apoptosis and Autophagy : Research indicates that this compound can induce both apoptosis (programmed cell death) and autophagy (cellular degradation process), particularly in cancer cells .

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting various biochemical pathways that are crucial for cancer cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies of related thiazole compounds suggest favorable oral bioavailability and systemic exposure. The pharmacokinetic profile includes:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Primarily excreted via urine.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer types:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 1.61 | Induces apoptosis and autophagy |

| Pancreatic Cancer | 1.98 | DNA intercalation and enzyme inhibition |

| Chronic Myeloid Leukemia | 0.95 | Induces cell cycle arrest |

These findings suggest that the compound is potent against both sensitive and resistant cancer cell lines .

Case Studies

- In Vivo Tumor Growth Reduction : In a study involving A375 xenograft models in mice, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups .

- Clinical Relevance : A recent review highlighted the importance of thiazole derivatives in clinical trials for cancer treatment due to their ability to overcome drug resistance .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide to achieve high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to stabilize intermediates and reduce side reactions .

- Reaction time : Monitor via TLC or HPLC to prevent over-reaction, which can degrade the thiazole ring or acetamide group .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure compound. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

A multi-technique approach is essential:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles, especially around the thiazole and acetamide moieties .

- Spectroscopic analysis :

- Mass spectrometry : Match molecular ion peaks (e.g., [M+H]) with theoretical values to rule out impurities .

Basic: What preliminary assays are used to evaluate its biological activity?

Answer:

Initial screening focuses on:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, PC-3) at 10–100 µM concentrations. Compare IC values with reference drugs like doxorubicin .

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages at 24–48 hr timepoints .

- Solubility and stability : Perform HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid to assess drug-likeness .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?

Answer:

- Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to test steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or pyrazole cores to improve metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2). Prioritize analogs with ΔG < -8 kcal/mol .

Advanced: How should crystallographic data discrepancies (e.g., bond disorder) be addressed during structural refinement?

Answer:

- Twinning detection : Use PLATON to identify pseudo-merohedral twinning. Apply TWIN/BASF commands in SHELXL for correction .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., phenyl rings) and refine anisotropic displacement parameters (ADPs) with restraints .

- Validation : Cross-check R (< 0.05) and GooF (0.9–1.1) values. Deposit data in CCDC for peer validation .

Advanced: What mechanistic pathways are hypothesized for its anti-cancer activity, and how can they be validated?

Answer:

- Hypotheses :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.